2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with o-tolylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-(o-tolyl)acetamide
- 2-Chlorobenzohydrazide
Uniqueness
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the combination of the oxadiazole ring and the thioacetamide group
Properties
Molecular Formula |
C17H14ClN3O2S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-6-2-5-9-14(11)19-15(22)10-24-17-21-20-16(23-17)12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
KJTBQRFIHKICQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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